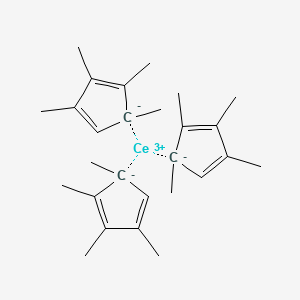
三(四甲基环戊二烯基)铈(III)
描述
Tris(tetramethylcyclopentadienyl)cerium(III) is an organometallic compound with the empirical formula C27H39Ce . It is a purple powder and is considered to be one of the most efficient glass polishing agents for precision optical polishing . It is generally immediately available in most volumes .
Molecular Structure Analysis
The molecular weight of Tris(tetramethylcyclopentadienyl)cerium(III) is 503.71 g/mol . The exact molecular structure would require more specific information such as X-ray diffraction data .
Chemical Reactions Analysis
Tris(tetramethylcyclopentadienyl)cerium(III) has been evaluated as a potential dopant source in Atomic Layer Deposition (ALE) and Chemical Vapor Deposition (CVD) of Ce-doped strontium sulfide (SrS:Ce) for thin-film electroluminescent display applications .
科学研究应用
电子和氧化还原性质
三(四甲基环戊二烯基)铈(III)在研究铈的独特电子性质中发挥着重要作用,特别是在三价和四价状态之间可逆的氧化还原化学中。这一方面在有机化学、无机化学以及材料科学中至关重要。Robinson等人(2013)和Piro等人(2014)强调了配体环境对铈的氧化能力和其不同氧化态稳定性的影响,突出了其在合成和材料化学中的应用(Robinson et al., 2013); (Piro et al., 2014)。
配位化学和配体相互作用
对铈(III)配合物的研究,比如与四甲基脲配合的配合物,可以揭示铈的配位化学。这种理解对于设计具有特定电子或结构特征的新化合物至关重要。Barberato等人(1994)的研究展示了这类配合物的详细配位环境和几何结构,这对于理解铈化合物的反应性和性质是基础的(Barberato et al., 1994)。
铈配合物的合成和表征
合成和表征铈(III)化合物有助于更好地理解它们的结构和性质。江等人(1992)的工作就是一个例证,他们合成了涉及铈的水溶性镧系卟啉夹层配合物。这类研究对于推进铈化学知识的发展并在各个领域探索潜在应用至关重要(Jiang et al., 1992)。
在催化中的应用
铈(III)配合物,比如铈(III)三氟甲磺酸盐,被用于探索其催化性能。Dalpozzo等人(2003)展示了铈(III)三氟甲磺酸盐在醇的乙酰化中的有效性,展示了其作为有机合成中多功能催化剂的潜力(Dalpozzo et al., 2003)。
氧化机制的研究
了解铈化合物的氧化机制对于它们在各种化学过程中的应用至关重要。Morton等人(1999)等研究人员深入研究了铈(IV)在碘化物配体存在下的稳定性。他们的发现对于有机金属化学领域有着重要贡献,特别是关于铈化合物在不同氧化态下的反应性和稳定性(Morton et al., 1999)。
探索金属-配体相互作用
铈与各种配体之间的相互作用,以及对所得化合物的电子结构和性质的影响,是另一个重要的研究领域。例如,Fjeldberg和Andersen(1985)在包括铈在内的镧系酰胺上的研究提供了关于这些配合物的电子结构和键合特性的见解(Fjeldberg & Andersen, 1985)。
作用机制
Target of Action
Tris(tetramethylcyclopentadienyl)cerium(III) is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature
Result of Action
It’s known that organometallic compounds can have diverse effects at the molecular and cellular level, depending on their structure and the nature of the metal ion .
安全和危害
未来方向
生化分析
Biochemical Properties
Tris(tetramethylcyclopentadienyl)cerium(III) plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form stable complexes with biomolecules, influencing their activity and function. For instance, Tris(tetramethylcyclopentadienyl)cerium(III) can interact with metalloproteins, potentially altering their catalytic properties and affecting biochemical pathways .
Cellular Effects
The effects of Tris(tetramethylcyclopentadienyl)cerium(III) on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Tris(tetramethylcyclopentadienyl)cerium(III) can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, the compound’s interaction with cell signaling molecules can alter signal transduction, impacting various cellular processes.
Molecular Mechanism
At the molecular level, Tris(tetramethylcyclopentadienyl)cerium(III) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with enzymes can lead to either inhibition or activation of their catalytic activity . Furthermore, Tris(tetramethylcyclopentadienyl)cerium(III) can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(tetramethylcyclopentadienyl)cerium(III) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tris(tetramethylcyclopentadienyl)cerium(III) remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of Tris(tetramethylcyclopentadienyl)cerium(III) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, Tris(tetramethylcyclopentadienyl)cerium(III) can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Tris(tetramethylcyclopentadienyl)cerium(III) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with key metabolic enzymes can influence the rate of biochemical reactions, leading to changes in metabolite concentrations . Additionally, Tris(tetramethylcyclopentadienyl)cerium(III) can affect the activity of cofactors, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of Tris(tetramethylcyclopentadienyl)cerium(III) within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
Tris(tetramethylcyclopentadienyl)cerium(III) exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the compound’s biochemical properties and its role in cellular processes.
属性
IUPAC Name |
cerium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.Ce/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYOSWSTNAVLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Ce | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



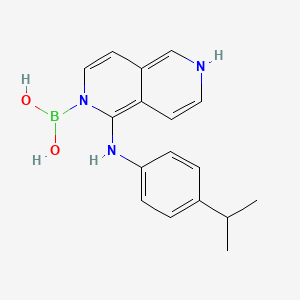
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)
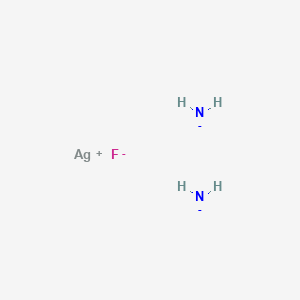
![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)
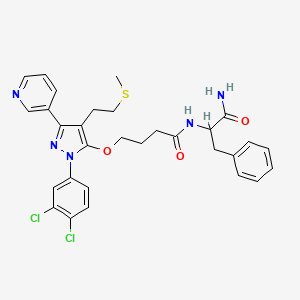

![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)
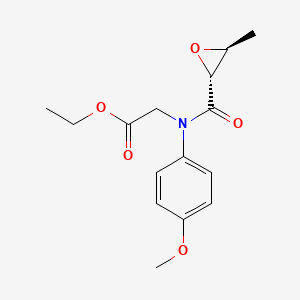
![Benzenesulfinic acid, 2-Methyl-, coMpd. with 7-oxa-2-azaspiro[3.5]nonane (1:1)](/img/structure/B1514373.png)
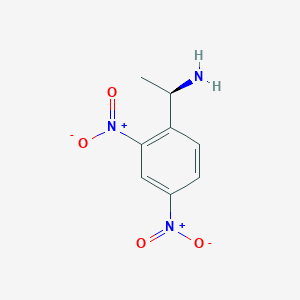
![Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride](/img/structure/B1514376.png)
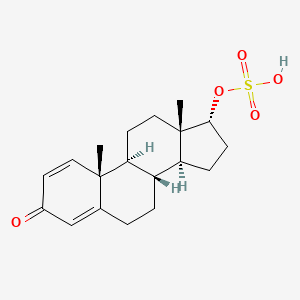
![Ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B1514379.png)
![(5R,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514380.png)